2-(5-Ethyltetrazol-2-yl)ethanamine
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Overview
Description
2-(5-Ethyltetrazol-2-yl)ethanamine is an organic compound that features a tetrazole ring substituted with an ethyl group at the 5-position and an ethanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyltetrazol-2-yl)ethanamine typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of 5-ethyl-2H-tetrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable process involving the cyclization of azide and nitrile compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of environmentally friendly solvents and reagents to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyltetrazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of reduced nitrogen heterocycles.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-(5-Ethyltetrazol-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(5-Ethyltetrazol-2-yl)ethanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,3,4-Tetrahydro-6-methoxynaphthalen-4-yl)ethanamine: A key intermediate in the synthesis of agomelatine analogs.
Ethanamine: A simpler amine with similar nucleophilic properties.
Uniqueness
2-(5-Ethyltetrazol-2-yl)ethanamine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and drug design .
Properties
Molecular Formula |
C5H11N5 |
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Molecular Weight |
141.18 g/mol |
IUPAC Name |
2-(5-ethyltetrazol-2-yl)ethanamine |
InChI |
InChI=1S/C5H11N5/c1-2-5-7-9-10(8-5)4-3-6/h2-4,6H2,1H3 |
InChI Key |
IDVABVYUYJKBOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(N=N1)CCN |
Origin of Product |
United States |
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